Kalihinol F

説明

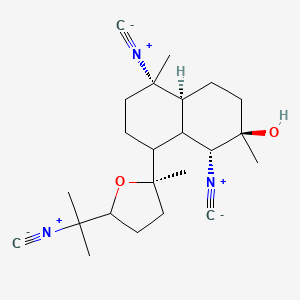

Structure

3D Structure

特性

分子式 |

C23H33N3O2 |

|---|---|

分子量 |

383.5 g/mol |

IUPAC名 |

(1R,2R,4aS,5S)-1,5-diisocyano-8-[(2R)-5-(2-isocyanopropan-2-yl)-2-methyloxolan-2-yl]-2,5-dimethyl-1,3,4,4a,6,7,8,8a-octahydronaphthalen-2-ol |

InChI |

InChI=1S/C23H33N3O2/c1-20(2,25-7)17-11-14-23(5,28-17)16-9-12-21(3,26-8)15-10-13-22(4,27)19(24-6)18(15)16/h15-19,27H,9-14H2,1-5H3/t15-,16?,17?,18?,19+,21-,22+,23+/m0/s1 |

InChIキー |

WUFZGMUGDGETGF-JOJFRMLGSA-N |

SMILES |

CC1(CCC(C2C1CCC(C2[N+]#[C-])(C)O)C3(CCC(O3)C(C)(C)[N+]#[C-])C)[N+]#[C-] |

異性体SMILES |

C[C@@]1(CCC(C2[C@@H]1CC[C@@]([C@@H]2[N+]#[C-])(C)O)[C@]3(CCC(O3)C(C)(C)[N+]#[C-])C)[N+]#[C-] |

正規SMILES |

CC1(CCC(C2C1CCC(C2[N+]#[C-])(C)O)C3(CCC(O3)C(C)(C)[N+]#[C-])C)[N+]#[C-] |

同義語 |

kalihinol F |

製品の起源 |

United States |

Natural Occurrence and Isolation of Kalihinol F

The primary known natural producers of Kalihinol F are marine sponges of the genus Acanthella. These organisms are the exclusive source from which this and other related kalihinol compounds have been isolated.

Identification of Producing Organisms

Initial discovery and subsequent research have pinpointed specific species within the Acanthella genus as the biological sources of this compound and its structural analogs. Acanthella cavernosa has been a notable producer, from which a variety of kalihinol-type diterpenes have been isolated. acs.orgmdpi.com Unspecified species of Acanthella, often denoted as Acanthella sp. in scientific literature, have also been identified as sources of these compounds. mdpi.comnih.gov

The following table summarizes the Acanthella species reported as sources for Kalihinol compounds.

| Producing Organism | Compound Class |

| Acanthella cavernosa | Kalihinol Diterpenes |

| Acanthella sp. | Kalihinol Diterpenes |

| Acanthella acuta | Not specified for this compound |

| Acanthella carteri | Not specified for this compound |

Geographical and Ecological Context of Isolation

The isolation of this compound and related compounds is intrinsically linked to the geographical locations where the source sponges are found. These marine invertebrates inhabit diverse ecological niches, primarily in the Pacific Ocean.

Initial isolations of kalihinols, including this compound, were from Acanthella sponges collected in Guam. acs.orgmdpi.com Further research led to the identification of these compounds in sponges from Fiji. mdpi.com The waters of the Philippines have also yielded specimens of Acanthella cavernosa that produce kalihinols. acs.org More recent studies have expanded the known geographical range to include the South China Sea, specifically from Acanthella sp. collected off Hainan Island, and the Great Barrier Reef in Australia, where Acanthella cavernosa has been sourced. mdpi.comresearchgate.net

The table below outlines the geographical locations from which Kalihinol-producing Acanthella sponges have been collected.

| Location of Isolation | Associated Acanthella Species |

| Guam | Acanthella sp. |

| Fiji | Acanthella sp. |

| Philippines | Acanthella cavernosa |

| Hainan, South China Sea | Acanthella sp., Acanthella cavernosa |

| Great Barrier Reef, Australia | Acanthella cavernosa |

| Hachijo-jima Island, Japan | Acanthella cavernosa |

Isolation Methodologies in Academic Research

The process of obtaining pure this compound from its natural sponge source is a multi-step procedure that relies on established chemical separation techniques.

Chromatographic Separation Techniques for this compound

Chromatography is the cornerstone of the purification process for this compound. acs.org Researchers typically begin with a crude extract of the sponge, which is then subjected to a series of chromatographic steps to separate the complex mixture of natural products.

Adsorption column chromatography is a common initial step, often utilizing silica (B1680970) gel as the stationary phase. mdpi.comresearchgate.net This technique separates compounds based on their polarity. researchgate.net Another frequently used method is size-exclusion chromatography, with Sephadex LH-20 being a common resin, which separates molecules based on their size. acs.orgmdpi.com For final purification and to obtain highly pure this compound, High-Performance Liquid Chromatography (HPLC) is often employed. mdpi.commdpi.com

The following table details the chromatographic techniques used in the isolation of this compound.

| Chromatographic Technique | Stationary Phase/Resin | Principle of Separation |

| Column Chromatography | Silica Gel | Adsorption/Polarity |

| Size-Exclusion Chromatography | Sephadex LH-20 | Molecular Size |

| High-Performance Liquid Chromatography (HPLC) | Varies (e.g., Reversed-Phase) | High-resolution separation |

Challenges in Obtaining Sufficient Material from Natural Sources

A significant hurdle in the study of this compound is the difficulty in obtaining substantial quantities of the pure compound directly from the sponges. The natural abundance of this compound within the sponge tissue is typically very low. This "relative scarcity" necessitates the collection of large amounts of the source organism to yield even small amounts of the desired compound. acs.org This presents both logistical challenges in sponge collection and environmental concerns, making the reliance on natural sources for large-scale research or development unsustainable.

Structural Elucidation and Stereochemical Assignment of Kalihinol F

Advanced Spectroscopic Methodologies for Structure Determination

The initial characterization and structural elucidation of Kalihinol F were accomplished through the combined application of several powerful spectroscopic techniques. This multi-faceted approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, was essential to decode the connectivity and functional groups of this intricate diterpenoid isonitrile.

NMR spectroscopy was fundamental in delineating the carbon skeleton and the placement of its numerous functional groups. The structure was established by comprehensive analysis of 1D (¹H and ¹³C) and 2D NMR experiments. These spectroscopic methods allowed for the complete assignment of proton and carbon signals, revealing the connectivity of the atoms within the molecule.

A notable application of ¹H NMR was in studying the interaction between this compound and metal ions. In a titration experiment measuring the effects of adding copper(II) chloride (CuCl₂), significant broadening of specific resonance signals was observed. The signal for the proton at position H-5 was particularly affected, broadening significantly and shifting upfield upon the addition of Cu(II), which suggested that the copper binding site is located near this proton. This interaction highlights the copper-chelating ability of this compound.

Table 1: Selected ¹H NMR Spectroscopic Data for this compound in a Copper Titration Experiment

| Proton | Initial Chemical Shift (δ) in DMSO-d₆ (ppm) | Observation upon Cu(II) addition |

|---|

Data sourced from a study on the copper-chelating activity of this compound.

Mass spectrometry was critical for determining the elemental composition of this compound. High-resolution mass spectrometry (HRMS) provided the exact mass of the molecule, which was used to establish its molecular formula as C₂₂H₃₃ClN₄O₂. This information was indispensable for confirming the presence of chlorine and four nitrogen atoms, key features of the compound, and for corroborating the data obtained from other spectroscopic methods.

Infrared (IR) spectroscopy was instrumental in identifying the key functional groups present in the this compound molecule. The most diagnostic feature in its IR spectrum is a strong absorption band characteristic of the isonitrile (or isocyano) functional group. This group is relatively uncommon in natural products and its identification was a crucial step in the structure elucidation process.

Table 2: Key Infrared (IR) Absorption Data for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| Isocyanide (-N≡C) | ~2130 |

Data derived from typical values for kalihinol-type compounds.

X-ray Crystallography for Definitive Structural Proof

While spectroscopic methods provided the necessary data to propose a planar structure and some stereochemical details, single-crystal X-ray diffraction analysis provided the ultimate, unambiguous proof of the molecular structure of this compound. This technique determined the precise three-dimensional arrangement of every atom in the molecule, confirming the connectivity of the carbon skeleton, the location of all functional groups, and the relative stereochemistry of its multiple chiral centers. The resulting X-ray structure served as the definitive evidence for the proposed constitution.

Determination of Absolute Configuration and Chiral Purity

Determining the absolute configuration of a complex chiral molecule like this compound, which has numerous stereocenters, is a challenging task that goes beyond what can be determined by NMR and standard X-ray crystallography alone (unless anomalous dispersion is used). Chiroptical methods are essential for this purpose.

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. The method relies on the differential absorption of left- and right-circularly polarized light by a chiral molecule. For complex structures like the kalihinols, the absolute configuration is often determined by comparing the experimental ECD spectrum with theoretical spectra predicted by quantum chemical calculations, such as time-dependent density functional theory (TDDFT). By calculating the predicted spectra for all possible stereoisomers, a match between the experimental spectrum and one of the calculated spectra allows for a confident assignment of the true absolute configuration. This approach has become a standard and reliable tool in the structural elucidation of complex natural products.

Raman Optical Activity (ROA) Spectroscopy

Raman Optical Activity (ROA) is a chiroptical spectroscopic technique that measures the small difference in the intensity of Raman scattering from chiral molecules in right- and left-circularly polarized incident light. wikipedia.org This method is particularly valuable for determining the absolute configuration of chiral molecules in solution. researchgate.netresearchgate.net

In the study of kalihinol derivatives, ROA spectroscopy has been employed to investigate the chirality of these complex molecules. researchgate.net The ROA spectrum is sensitive to the stereochemical arrangement of atoms and functional groups within a molecule. nih.gov Theoretical calculations of ROA spectra, often performed using quantum chemical methods like Density Functional Theory (DFT), are compared with experimental spectra to elucidate the absolute configuration of the natural product. researchgate.netnih.gov

The analysis of ROA spectra involves examining the vibrational modes of the molecule. nih.gov Different vibrational modes can exhibit different sensitivities to the incident polarized light, resulting in variations in the Raman peak intensities and signs (positive or negative) in the ROA spectrum. nih.gov These spectral features serve as a "fingerprint" of the molecule's three-dimensional structure. researchgate.net For instance, the ROA spectra of kalihinol derivatives demonstrate that the chirality is strongly dependent on the pre-resonance Raman spectra. researchgate.net The interpretation of these spectra is often aided by visualizing the transition electric and magnetic dipole moments, which reveals the nature of the molecule's chirality. researchgate.net

A key advantage of ROA spectroscopy is its applicability to molecules in aqueous solutions, which is often challenging for other techniques like infrared spectroscopy due to strong water absorption. nih.gov This makes ROA a powerful tool for studying the structure of biomolecules and natural products in conditions that mimic their biological environment. wikipedia.org

Two-Photon Absorption (TPA) Spectroscopy

Two-Photon Absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons to transition to an excited electronic state. libretexts.orgscm.com This phenomenon, first predicted by Maria Goeppert-Mayer in 1931, requires a high intensity of incident light, typically provided by lasers. libretexts.org Unlike one-photon absorption, the combined energy of the two photons, not the energy of a single photon, must match the energy difference between the ground and excited states. libretexts.org

TPA spectroscopy has been utilized to explore the optical properties and electronic excitation characteristics of kalihinol derivatives. researchgate.net A significant aspect of TPA is that its selection rules can differ from those of one-photon absorption, meaning that electronic transitions that are forbidden in one-photon absorption may be allowed in TPA, providing complementary information about the molecule's electronic structure. libretexts.orgnih.gov

TPA offers advantages in applications such as three-dimensional fluorescence imaging and optical data storage due to the localized excitation it provides. researchgate.net The use of near-infrared (NIR) light in TPA microscopy allows for deeper penetration into biological tissues with reduced scattering compared to single-photon methods using shorter wavelength light. frontiersin.org

Chemical Synthesis of Kalihinol F and Kalihinol Analogs

Retrosynthetic Strategies for Kalihinol Core Structure

The retrosynthetic analysis of kalihinols reveals several key challenges, including the stereochemically dense decalin core, the pendant heterocyclic ring, and the installation of multiple isonitrile functional groups. Chemists have devised various strategies to disconnect the molecule into simpler, more accessible starting materials.

A common approach involves dissecting the molecule at the C7 position, separating the decalin core from the pendant tetrahydrofuran (B95107) or tetrahydropyran (B127337) moiety. The decalin ring itself is often envisioned as being assembled through powerful ring-forming reactions such as the Diels-Alder reaction or a Robinson annulation sequence. nih.govjohnwoodgroup.com For instance, the Wood group's strategy for Kalihinol C utilized an intramolecular Diels-Alder cycloaddition to forge the decalin framework. unizg.hracs.org Another key disconnection is at the isonitrile-bearing carbons, often retro-synthetically traced back to tertiary alcohols or other functionalities amenable to stereospecific substitution. unizg.hrnih.gov

Vanderwal's approach to Kalihinol B illustrates a different strategy, viewing the C11-O bond as a key disconnection and employing an oxa-Michael–Robinson annulation sequence to construct a cyclohexenone intermediate, which already contains the vicinal C7–C11 stereocenters. nih.gov Shenvi and coworkers introduced a creative dendralene-based strategy, emulating a hypothetical biosynthetic pathway. unizg.hrnih.gov This approach uses a hetero-Diels-Alder reaction to rapidly assemble the core structure, tackling the challenging stereotetrad in a highly controlled manner. unizg.hrnih.gov These varied retrosynthetic plans highlight the ingenuity required to tackle the formidable synthetic challenge posed by the kalihinol scaffold.

Total Synthesis Approaches to Kalihinol F and Congeners

Building on these strategic plans, several research groups have successfully completed the total synthesis of various kalihinol natural products, including Kalihinol A, B, and C. nih.govunizg.hracs.org These syntheses showcase a diverse array of chemical reactions and methodologies, each tailored to overcome the specific stereochemical and functional group challenges of the target molecule.

| Synthetic Approach | Key Reaction(s) | Target Molecule(s) | Reference(s) |

| Wood Group | Intramolecular Diels-Alder, Substrate-controlled diastereoselective functionalization | (±)-Kalihinol C | unizg.hracs.org |

| Miyaoka Group | Intramolecular Diels-Alder, Isomerization of cis-decalin to trans-decalin | (+)-Kalihinol A | unizg.hracs.org |

| Vanderwal Group | Oxa-Michael–Robinson annulation, Piers-type annulation, Shenvi's isonitrile installation | (+)-Kalihinol B | nih.govacs.org |

| Shenvi Group | Heterodendralene cycloaddition (IMHDA), Solvolytic stereoinversion | Kalihinol C | unizg.hrnih.gov |

A hallmark of kalihinol synthesis is the necessity for high levels of stereocontrol. Several key reactions have proven pivotal in achieving this. Substrate-controlled diastereoselective transformations have been widely used to functionalize the decalin core after its initial construction. johnwoodgroup.comacs.org For example, epoxidations and aziridinations have been shown to proceed with high diastereoselectivity, guided by the existing stereocenters of the decalin ring. unizg.hracs.org

In the Vanderwal synthesis of Kalihinol B, an organocatalytic Michael reaction using a Gellman prolinol catalyst was employed to control the configuration at C7 and partially correct the stereochemistry at the C11 center. acs.orgscispace.com Shenvi’s work introduced a powerful method for installing the equatorial tertiary isonitrile via a solvolytic stereoinversion of a tertiary alcohol, a key step that proceeds with high fidelity. unizg.hrnih.gov Furthermore, the use of chiral catalysts, such as in the Noyori asymmetric hydrogenation, has been proposed in synthetic plans to establish early stereocenters. johnwoodgroup.com

The construction of the central trans-fused decalin ring system is a cornerstone of every kalihinol synthesis. The intramolecular Diels-Alder (IMDA) reaction of a suitably substituted triene has been a popular and effective strategy. unizg.hracs.org This reaction often initially forms a cis-fused decalin, which then requires a subsequent epimerization step to achieve the thermodynamically more stable trans-fusion. unizg.hracs.org For example, Miyaoka’s synthesis of (+)-Kalihinol A involved an IMDA to form a cis-decalin, which was later isomerized to the trans-isomer. unizg.hracs.org

An alternative approach is the Robinson annulation, a classic method for forming six-membered rings. Vanderwal's synthesis of Kalihinol B utilized a multi-step sequence including an organocatalyzed oxa-Michael reaction followed by an aldol (B89426) condensation to build the first ring, and a subsequent Piers-type annulation to complete the decalin system. nih.govacs.orgscispace.com This latter step, involving conjugate addition of a cuprate (B13416276) followed by intramolecular alkylation, unfortunately, yielded a mixture of cis and trans isomers. acs.orgscispace.com Shenvi's dendralene strategy forges the decalin core through a cascade of cycloadditions, which cleverly establishes the desired trans-ring fusion and controls the challenging stereochemistry. unizg.hrnih.gov

The synthesis of the C7-pendant tetrahydrofuran (THF) or tetrahydropyran (THP) ring presents another significant challenge. A common strategy involves the oxidative cyclization of a pendant alkenyl or prenyl group. nih.govnih.gov In the synthesis of Kalihinol B (a THF-containing congener), the Vanderwal group started from geraniol (B1671447) epoxide. nih.gov An allylic oxidation of a chlorohydrin intermediate triggered a spontaneous, albeit poorly stereoselective, oxa-Michael cyclization to form the THF ring. nih.govacs.orgscispace.com

The Wood group's synthesis of Kalihinol C also involved late-stage formation of the THF ring. johnwoodgroup.comunizg.hr Miyaoka's synthesis of Kalihinol A, which features a THP ring, utilized an iodo-etherification reaction to construct the heterocycle. acs.org The biosynthesis of these heterocycles is thought to proceed via regioselective epoxidation of a linalool-type precursor followed by intramolecular cyclization, a process that has inspired synthetic approaches. mdpi.com

The introduction of the two isonitrile groups, particularly the tertiary isonitrile at C10, with the correct stereochemistry is a formidable task. A breakthrough in this area was the development of conditions for the invertive displacement of tertiary trifluoroacetates with trimethylsilyl (B98337) cyanide (TMSCN), often promoted by a Lewis acid like scandium(III) triflate. unizg.hrscispace.com This method, developed by Shenvi and utilized by Vanderwal, allows for the conversion of a tertiary alcohol (derived from methylation of a ketone) into the corresponding isonitrile with inversion of configuration. nih.govunizg.hrscispace.com

This reaction is often performed in tandem with the opening of a nearby epoxide. In the synthesis of Kalihinol B, a single step accomplished both the isocyanosilylation of an epoxide (leading to the C5 isonitrile after desilylation) and the slower, but crucial, invertive displacement of the C10 trifluoroacetate (B77799). nih.govacs.orgscispace.com The regioselectivity of the epoxide opening is governed by the Fürst–Plattner principle of trans-diaxial attack. acs.orgscispace.com An alternative, three-step procedure involving chemoselective epoxidation, aminolysis, and subsequent conversion of the resulting amine to the isonitrile using difluorocarbene has also been reported as an efficient method for installing the isocyanohydrin motif. nih.gov

Development of Simplified Kalihinol Analogues

The significant synthetic complexity of the natural kalihinols has spurred the development of simplified analogues. acs.orgnih.govscispace.com These efforts aim to identify the minimal structural features required for biological activity and to create compounds that are easier to synthesize. acs.orgbiorxiv.org The Vanderwal group, for instance, used their total synthesis of Kalihinol B as a blueprint to generate a variety of analogues. acs.orgnih.govscispace.com

One major simplification involves replacing the entire pendant heterocyclic ring at C7 with a simple alkyl group, such as an isopropyl group. acs.orgnih.gov The synthesis of these truncated analogues often starts from readily available materials like (–)-cryptone and follows a similar path of Robinson annulation, Piers annulation, and nucleophilic methylation to construct the decalin core. acs.org Other simplifications have involved creating analogues with different decalin scaffolds, some of which were synthesized in as few as three steps from the inexpensive sesquiterpenoid sclareolide. acs.orgnih.gov These studies have shown that many of these structurally simpler analogues retain potent antimalarial activity, indicating that the complex pendant heterocycle is not an absolute requirement for potency. acs.orgnih.gov The Wood group also contributed to this area by synthesizing analogues based on the cadinane (B1243036) framework, which lacks the C7 side chain altogether. acs.orgnih.gov

Design Principles for Truncated Kalihinane Frameworks

The core design principle for creating simplified kalihinane frameworks involves retaining the essential pharmacophore while removing structurally complex, non-critical moieties. nih.govacs.org Research has indicated that the isonitrile functional group is crucial for the potent antimalarial activity of the kalihinol family. nih.govbiorxiv.org Conversely, the complex oxygen heterocycle (like the tetrahydropyran ring in kalihinol A or the tetrahydrofuran ring in kalihinol B) was hypothesized to be less critical for bioactivity. nih.govacs.org This was supported by the observation that kalihinol B, a THF-containing isomer of the THP-containing kalihinol A, displayed nearly identical potent antimalarial activity. nih.govacs.org

This led to a design strategy focused on dramatic truncation of the heterocyclic portion of the molecule. nih.govbiorxiv.org The primary design modifications include:

Removal of the Heterocyclic Ring: The most significant simplification involves excising the complex pendant heterocycle characteristic of many kalihinols. acs.orgnih.gov

Replacement with Simple Appendages: In place of the heterocycle, simpler groups such as an isopropyl appendage are installed. acs.orgnih.gov This drastically reduces the synthetic effort required.

Focus on the Decalin Core: Efforts are concentrated on the synthesis of the functionalized decalin core, which serves as the scaffold for the critical isonitrile groups. acs.orgacs.org

Varying Isocyano Group Positions: Analogues have been designed with isonitrile groups at different positions to probe their influence on activity. nih.govresearchgate.net

Investigations by the Wood group involved creating a series of analogues based on the cadinane, or "truncated kalihinane," framework. acs.orgnih.gov These efforts explored not only isonitrile-containing compounds but also derivatives with isothiocyanates, formamides, nitriles, and azides to systematically probe the functional group requirements for activity. acs.orgnih.gov Ultimately, this design approach led to the discovery that many considerably simpler analogues, and even compounds with different decalin scaffolds, retained potent antimalarial activity. acs.orgnih.gov

Synthetic Routes to Bioactive Simplified Analogues

The synthesis of bioactive simplified kalihinol analogues leverages key starting materials and strategic chemical transformations to efficiently construct the desired truncated frameworks. A common strategy begins with the synthesis of enantioenriched (+)-cedrelanol, which serves as a precursor to the simplified core structure where the heterocyclic ring is replaced by an isopropyl group. acs.orgnih.gov

A representative synthetic sequence involves several key steps:

Starting Material: The synthesis often commences from readily available chiral compounds. For instance, enantioenriched (−)-cryptone has been used as a starting point, which is subjected to a Robinson annulation to build the core structure. nih.gov

Annulation: A Piers-type annulation can be employed to construct the trans-decalin ring system, a key structural motif of the kalihinols. acs.org

Epoxidation: The C4–C5 alkene of the decalin core is epoxidized. This step can present stereocontrol challenges, sometimes yielding a mixture of diastereomers. acs.orgnih.gov

Isocyanation: The final and most critical step is the installation of the isonitrile groups. A common method involves the activation of a tertiary alcohol, followed by displacement with a cyanide source like trimethylsilyl cyanide (TMSCN). acs.org This reaction can be problematic, with competing elimination reactions and the formation of stereoisomeric products. acs.org For instance, the reaction can proceed via an S_N2-type displacement of a tertiary trifluoroacetate ester, which is often not a smooth transformation. acs.org

This general blueprint allows for the generation of various simplified analogues. For example, starting from synthetic (+)-cedrelanol, different bis-isonitrile analogues have been successfully synthesized and tested. acs.orgnih.gov The flexibility of this approach has enabled the creation of a library of compounds, including monoisonitrile analogues and compounds with varied stereochemistry at the decalin ring junction, providing valuable data for understanding the SAR of this class of molecules. nih.govresearchgate.net

Table 1: Bioactivity of Selected Simplified Kalihinol Analogues IC_50 values represent the concentration of the compound required to inhibit 50% of parasite growth.

| Compound | Description | IC_50 vs. Dd2 P. falciparum (nM) | Reference |

| Kalihinol A | Natural Product (Tetrahydropyran) | 1.6 | acs.org |

| Kalihinol B | Natural Product (Tetrahydrofuran) | 4.6 | nih.govacs.org |

| (±)-15 | Truncated Analogue (10-isocyano-4-cadinene) | Less Potent | nih.govresearchgate.net |

| (±)-37 | Simplified Analogue | Potent | acs.orgnih.gov |

| MED6-189 | Highly Simplified Analogue | < 50 | nih.govbiorxiv.org |

Challenges and Innovations in Kalihinol Synthesis

The synthesis of kalihinols and their analogues is fraught with challenges, stemming from their densely functionalized and stereochemically rich structures. nih.gov However, these difficulties have also been a fertile ground for chemical innovation.

Key Challenges:

Stereocontrol: Achieving the correct stereochemistry across the multiple stereocenters of the kalihinane framework is a primary obstacle. For example, the epoxidation of the C4–C5 alkene in simplified analogue synthesis was not highly stereocontrolled. acs.org Similarly, the Piers-type annulation used to form the decalin core can produce a difficult-to-separate mixture of cis and trans isomers. acs.org

Installation of Isocyanides: Introducing the tertiary isonitrile groups late in the synthesis is a significant hurdle. The conditions required for this transformation often lead to undesired side reactions. Attempts to install an isonitrile at C10 while simultaneously opening an epoxide with a cyanide source resulted in multiple products, including those from competing elimination of the activated tertiary alcohol. acs.org

Chemoselectivity: The dense array of functional groups in the kalihinols requires highly chemoselective reactions to avoid protecting-group manipulations, which can significantly lengthen the synthesis. nih.gov

Scalability: Initial syntheses of complex kalihinols like kalihinol B were challenging to perform on a large scale, which hindered in-depth biological studies and necessitated the development of more efficient routes to simpler, more accessible analogues. nih.govbiorxiv.org

Key Innovations:

Strategic Access to Analogues: A major innovation has been the development of synthetic strategies that are flexible enough to produce not only a single complex natural product but also a wide range of analogues. The total synthesis of kalihinol B provided a blueprint that could be adapted to generate numerous simplified compounds for SAR studies. furman.eduacs.org

Novel Reaction Applications: The challenges of isonitrile installation have spurred new approaches. The use of a Ritter-type reaction with TMSCN as the nitrogen source was a notable innovation in the synthesis of marine isonitriles. nih.gov

Truncation as a Strategy: The concept of drastically simplifying the natural product target, as seen in the development of truncated kalihinane frameworks, is itself an innovation. This has led to potent antimalarial compounds like MED6-189, which are far more synthetically accessible than the parent natural products. nih.govbiorxiv.org

Diels-Alder Cyclization: For the construction of the functionalized trans-decalin core, an intramolecular Diels-Alder cyclization has been effectively utilized, followed by diastereoselective epoxidation and aziridination to install key functionalities. acs.org

These innovations have not only enabled the synthesis of specific kalihinols but have also provided powerful tools and strategies for the broader field of natural product synthesis and medicinal chemistry. nih.govacs.org

Mechanistic Investigations of Kalihinol F Biological Activities

Molecular and Cellular Mechanisms of Action

Inhibition of Topoisomerase I by Kalihinol F

This compound has been identified as an inhibitor of topoisomerase I, an essential enzyme involved in DNA replication and transcription. researchgate.net This inhibitory action disrupts normal chromosomal processes, leading to mitotic failure. nih.govjst.go.jp

In vitro studies have demonstrated that this compound directly inhibits the activity of topoisomerase I. nih.govjst.go.jp Notably, this inhibition is specific, as the compound shows no significant effect on the activities of DNA polymerases α, β, and γ, or on topoisomerase II. researchgate.netnih.govjst.go.jpacs.orgresearchgate.net This specificity suggests a targeted interaction with topoisomerase I. While the compound is a known topoisomerase I inhibitor, some studies note that this activity is observed at relatively high concentrations. acs.org

Table 1: In vitro Enzymatic Activity of this compound

| Enzyme | Effect of this compound | Reference |

| Topoisomerase I | Inhibited | researchgate.netnih.govjst.go.jp |

| Topoisomerase II | No effect | researchgate.netnih.govjst.go.jp |

| DNA Polymerase α | No effect | researchgate.netnih.govjst.go.jp |

| DNA Polymerase β | No effect | researchgate.netnih.govjst.go.jp |

| DNA Polymerase γ | No effect | researchgate.netnih.govjst.go.jp |

The biological consequences of topoisomerase I inhibition by this compound have been observed in fertilized starfish eggs (Asterina pectinifera). nih.govjst.go.jp When applied during the second meiotic process, this compound inhibits chromosome separation. nih.govjst.go.jp Although the first cleavage of the egg occurs, it results in the formation of elongated, unseparated metaphase chromosomes stretched between the two daughter cells. researchgate.netnih.govjst.go.jp

This failure in chromosome segregation leads to the eventual tearing of the chromosomes within the embryonic cells. nih.govjst.go.jp Consequently, the cells progressively lose their chromosomes as the cell cycle continues, and embryonic development is arrested at the morula stage, just prior to blastulation. researchgate.netnih.govjst.go.jp These findings underscore the critical role of topoisomerase I during meiosis II in this species and highlight the potent effect of this compound on this process. nih.govjst.go.jp

Copper Chelating Activity of this compound

Beyond its effects on topoisomerase I, this compound has been shown to possess copper-chelating properties. nih.govnih.gov This activity represents a distinct mechanism of action and has been investigated through spectroscopic methods and in vivo models. The isocyanide functional groups within the kalihinol structure are thought to be crucial for this metal-coordinating capability. acs.org

Spectroscopic analyses have provided direct evidence for the interaction between this compound and copper. nih.gov Nuclear Magnetic Resonance (NMR) titration experiments have been conducted to observe the effects of adding cupric chloride (CuCl₂) to a solution of this compound. nih.gov These experiments revealed changes in the spectral line widths of this compound upon the addition of copper, confirming a direct binding interaction. nih.gov This spectroscopic evidence supports the hypothesis that this compound can chelate copper ions.

The copper-chelating activity of this compound has been further elucidated through studies using zebrafish (Danio rerio) embryos, a model system for investigating developmental processes and toxicology. nih.govnih.gov Treatment of zebrafish embryos with this compound induces a range of developmental defects, including an undulated notochord, pigmentation abnormalities, and defects in hematopoiesis and neural development. nih.govnih.gov

Anti-malarial Mechanisms of Kalihinol Compounds

The anti-malarial activity of the kalihinol family of compounds, including this compound, is a subject of ongoing research. These compounds have demonstrated significant efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govacs.org The mechanism of action is multifaceted, targeting unique and essential parasite organelles and metabolic pathways.

A primary target of kalihinol compounds is the apicoplast, a non-photosynthetic plastid found in Plasmodium parasites. nih.govscispace.com This organelle is vital for the parasite's survival, playing a crucial role in the biosynthesis of essential metabolites such as fatty acids and isoprenoids. nih.govscispace.com Research on a potent analog of the kalihinol family, MED6-189, has provided significant insights into this mechanism. nih.govuga.edumdpi.com Studies have shown that this analog disrupts the apicoplast's function, leading to a delayed-death phenotype in the parasite. semanticscholar.org This disruption of the apicoplast is a key factor in the anti-malarial efficacy of these compounds, as the organelle is absent in human hosts, presenting a selective target. scispace.com

Concurrent with the disruption of the apicoplast, kalihinol compounds interfere with the parasite's lipid metabolism and vesicular trafficking. nih.govuga.edumdpi.com Metabolomic and proteomic analyses have revealed that these compounds inhibit lipid biogenesis and cellular trafficking within the parasite during its asexual intraerythrocytic stage. nih.gov This interference is likely a direct consequence of the compromised apicoplast function, which is central to fatty acid synthesis. nih.govscispace.com Furthermore, genetic studies have identified that mutations in the PfSec13 gene, which is involved in the parasite's secretory machinery, can lead to reduced susceptibility to kalihinol analogs, underscoring the importance of vesicular trafficking as a target. uga.edumdpi.com

The isonitrile functional group is a critical structural feature for the potent anti-malarial activity of kalihinol compounds. acs.orgresearchgate.net Structure-activity relationship studies have consistently shown that the presence of isonitrile groups is essential for high efficacy against P. falciparum. acs.orgresearchgate.net While early theories suggested that isocyanoterpenes might exert their antiplasmodial effect by inhibiting heme detoxification, similar to quinoline (B57606) antimalarials, more recent evidence indicates that this is not the primary mechanism for kalihinols. semanticscholar.orgcore.ac.uk The unique electronic properties of the isonitrile group are thought to be pivotal for the interaction with the molecular targets within the parasite, leading to the disruption of the apicoplast and other essential pathways.

Antibacterial and Antifungal Mechanistic Studies

In addition to their anti-malarial properties, kalihinols, including this compound, exhibit a broad spectrum of antimicrobial activities. acs.org They have been shown to be effective against various bacterial and fungal pathogens. acs.org

One of the identified antibacterial mechanisms of action for certain kalihinols is the inhibition of bacterial folate biosynthesis. core.ac.uknih.gov Specifically, Kalihinol Y, Kalihinol X, this compound, and Kalihinol G have been shown to inhibit this essential metabolic pathway in bacteria. nih.gov However, further investigations have suggested that this may not be the sole mechanism of antibacterial action, as rescue assays with folic acid did not completely reverse the inhibitory effects of the compounds, indicating the presence of additional targets. core.ac.uk

Beyond the inhibition of folate biosynthesis, other antimicrobial mechanisms for this compound have been proposed. One notable mechanism is copper chelation. Studies using a zebrafish model demonstrated that this compound induces phenotypes consistent with copper deficiency, and this effect could be rescued by the addition of exogenous copper. This copper-chelating activity was also observed in yeast, suggesting a potential mechanism for its antifungal properties. The ability to sequester essential metal ions like copper could disrupt various enzymatic processes within microbial cells, leading to growth inhibition. This compound has shown in vitro activity against Bacillus subtilis, Staphylococcus aureus, and Candida albicans. acs.org

Compound Activity Summary

| Compound Name | Organism | Mechanism of Action |

| This compound | Plasmodium falciparum | Disruption of apicoplast function, interference with lipid metabolism and vesicular trafficking. |

| This compound | Bacteria | Inhibition of folate biosynthesis, potential copper chelation. |

| This compound | Fungi (Candida albicans) | Potential copper chelation. |

| Kalihinol Y | Bacteria | Inhibition of folate biosynthesis. |

| Kalihinol X | Bacteria | Inhibition of folate biosynthesis. |

| Kalihinol G | Bacteria | Inhibition of folate biosynthesis. |

| MED6-189 | Plasmodium falciparum | Disruption of apicoplast function, inhibition of lipid biogenesis and cellular trafficking. |

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

SAR studies have been instrumental in identifying the key structural features of the kalihinol scaffold responsible for its biological activities. By systematically modifying various functional groups and exploring the influence of stereochemistry, a clearer picture of the pharmacophore has emerged. These studies have not only shed light on the mechanism but also guided the design of simplified, yet potent, analogues.

Impact of Functional Group Modifications on Biological Mechanism

The isonitrile functional groups are critical for the biological activity of the kalihinol family. nih.govacs.orgscispace.com Studies have shown that the presence of two isonitrile groups is correlated with high antiplasmodial activity. acs.org The replacement of the isocyano group with other functionalities such as nitrile, azide, formamide (B127407), or isothiocyanate leads to inactive compounds, highlighting the pivotal role of the isonitrile moiety. semanticscholar.org For instance, while kalihinol A exhibits potent antimalarial activity, its mono-isonitrile analogue shows a loss in potency. acs.org

Interestingly, the location of the isonitriles does not appear to be as critical, as demonstrated by the comparable activities of kalihinol congeners with varied isonitrile placements. acs.org Furthermore, significant modifications to the C7-appendage, such as the difference between the tetrahydropyran (B127337) ring in kalihinol A and the tetrahydrofuran (B95107) ring in kalihinol B, have little effect on antimalarial potency. nih.govacs.org This suggests that the core decalin scaffold bearing the isonitrile groups is the primary determinant of activity. acs.org

Recent investigations have also revealed a novel copper-chelating activity for this compound. acs.orgnih.gov This interaction with copper is mediated by the isonitrile groups, which can act as a metal-coordinating warhead. acs.org This finding provides a new perspective on the mechanism of action, suggesting that some of the biological effects of this compound may be attributed to its ability to modulate copper homeostasis. nih.gov The replacement of the isocyano group with a nitrile group results in a complete loss of inhibitory activity towards the copper-containing enzyme tyrosinase, further supporting the role of the isonitrile in metal coordination. acs.org

Table 1: Impact of Functional Group Modifications on Biological Activity

| Compound/Analogue | Modification | Effect on Biological Activity | Reference(s) |

|---|---|---|---|

| Kalihinol Analogues | Replacement of isonitrile with nitrile, azide, formamide, or isothiocyanate | Loss of antimalarial activity | semanticscholar.org |

| Mono-isonitrile Kalihinol A Analogue | Removal of one isonitrile group | Reduced antimalarial potency | acs.org |

| Kalihinol B | Replacement of tetrahydropyran with tetrahydrofuran at C7 | Maintained potent antimalarial activity | nih.govacs.org |

| This compound Analogues | Replacement of isonitrile with nitrile | Loss of tyrosinase inhibition | acs.org |

Stereochemical Influence on Activity Profiles

However, other stereochemical features can have a more pronounced impact. For instance, the stereochemistry of the decalin ring fusion and the orientation of substituents can influence potency. acs.orgresearchgate.net In the synthesis of kalihinol B, the formation of the trans-decalin core was a key step, and while the stereochemical outcome was not ideal in early syntheses, it highlighted the importance of this structural feature. acs.org

Studies on simplified analogues have shown that even racemic compounds can retain significant potency, suggesting that for certain simplified scaffolds, the precise stereochemistry may be less critical. nih.govacs.org However, more detailed analyses have indicated that while some stereochemical changes are tolerated, others can lead to a decrease in activity. For example, an α-orientation of the C-4 side chain in some amphilectane derivatives, which share structural similarities with kalihinols, results in decreased activity due to unfavorable steric interactions. mdpi.com This underscores the nuanced relationship between stereochemistry and biological function within this class of compounds.

Table 2: Influence of Stereochemistry on Biological Activity

| Analogue | Stereochemical Modification | Effect on Biological Activity | Reference(s) |

|---|---|---|---|

| Simplified Kalihinol A Analogue | Inversion of C-10 isocyanide configuration | Maintained antimalarial activity | acs.org |

| Racemic Simplified Analogues | Mixture of enantiomers | Retained significant potency | nih.govacs.org |

| Amphilectane Derivatives | α-orientation of C-4 side chain | Decreased activity | mdpi.com |

Advanced Biological Probes and Chemical Genetics using this compound Analogues

The potent and specific biological activities of kalihinols make them excellent candidates for the development of chemical probes to investigate cellular processes. By attaching functional handles, such as fluorophores or affinity tags, to the kalihinol scaffold, researchers can create tools to visualize and identify the molecular targets of these compounds. nih.govacs.orgbiorxiv.org

For example, analogues with a free primary hydroxyl group at the C7-appendage have been synthesized to allow for the easy attachment of various probes through esterification or click chemistry. nih.govacs.org A fluorescently-labeled kalihinol analogue, MED6-131, featuring a JF549 fluorophore, has been synthesized to study its cellular localization and targets. biorxiv.org

Chemical genetics screens using zebrafish have also proven to be a powerful approach for elucidating the mechanism of action of this compound. nih.gov By observing the developmental phenotypes induced by this compound and comparing them to known genetic mutations, researchers identified a striking similarity to the calamity mutant, which is a model for copper deficiency. nih.gov This observation led to the discovery of this compound's copper-chelating activity and demonstrated the utility of zebrafish as a system for connecting a compound's biological effect with its molecular mechanism. nih.govsci-hub.se

Furthermore, a systems biology approach integrating multi-omics platforms with a potent kalihinol analogue, MED6-189, has provided unbiased insights into its mechanism of action against Plasmodium falciparum. biorxiv.org This research revealed that the compound targets the parasite's apicoplast, inhibiting lipid biogenesis and cellular trafficking. biorxiv.orgresearchgate.net These advanced approaches are paving the way for a more comprehensive understanding of the complex biological activities of this compound and its analogues. researchgate.net

Ecological Roles and Chemical Ecology of Kalihinol F

Role in Chemical Defense of Marine Organisms

Marine sponges, being sessile organisms, have evolved a sophisticated chemical arsenal (B13267) to protect themselves from predation, competition for space, and microbial invasion. Kalihinol F is a prime example of such a chemical defense. It has been isolated from sponges of the genus Acanthella, notably Acanthella cavernosa. uchicago.eduuchicago.edu

The chemical structure of this compound, featuring isonitrile functional groups, is crucial to its biological activity. acs.orgacs.org Isocyanides are known for their potent and varied bioactivities, and in the marine environment, they often serve as defensive compounds. uchicago.edu Research has shown that this compound exhibits inhibitory activity against various microorganisms, including the bacteria Bacillus subtilis and Staphylococcus aureus, as well as the fungus Candida albicans. uchicago.eduuchicago.edu This broad-spectrum antimicrobial activity suggests that this compound helps protect the sponge from pathogenic infections. uchicago.edu

The production of such defensive compounds can have a significant impact on the surrounding ecosystem, influencing the structure of marine communities. uchicago.eduuchicago.edu The presence of chemically defended organisms like Acanthella sponges can create micro-environments where the growth of certain species is inhibited while others may thrive.

Anti-biofouling Mechanisms

Biofouling, the accumulation of microorganisms, plants, algae, or small animals on submerged surfaces, is a major challenge for marine organisms. Sponges, in particular, are susceptible to being overgrown by other organisms, which can block their pores and interfere with feeding and respiration. nih.gov this compound plays a crucial role in preventing this by exhibiting potent anti-biofouling properties. core.ac.uknih.gov

One of the primary anti-biofouling mechanisms of this compound is the inhibition of larval settlement. acs.org Many marine invertebrates, including barnacles, have a larval stage during which they search for a suitable substrate to attach and metamorphose into their adult form. Chemical cues on surfaces play a critical role in this selection process.

This compound and related kalihinol compounds have been shown to be highly effective at deterring the settlement of barnacle larvae, such as Balanus amphitrite. acs.orgacs.orgmdpi.com Studies have demonstrated that kalihinols can inhibit larval settlement and metamorphosis at very low concentrations, indicating their potency as anti-fouling agents. acs.orgacs.org For instance, Kalihinol A, a closely related compound, displayed potent antifouling activity against Balanus amphitrite larvae with an EC50 of 0.087 μg/mL. acs.orgsemanticscholar.org This deterrent effect is crucial for keeping the sponge's surface clean and functional. hilarispublisher.com

Table 1: Anti-biofouling Activity of Kalihinol-related Compounds Against Barnacle Larvae

| Compound | Test Organism | Activity | EC50 (μg/mL) |

|---|---|---|---|

| Kalihinol A | Balanus amphitrite | Inhibition of larval settlement | 0.087 |

| Kalihinol E | Balanus amphitrite | Inhibition of larval settlement and metamorphosis | ~0.5 |

| 10-Isocyano-4-cadinene | Balanus amphitrite | Inhibition of larval settlement | 0.14 |

The anti-biofouling activity of kalihinols is not limited to directly deterring macro-organisms. These compounds also play a role in shaping the microbial communities on the sponge's surface. tandfonline.com The formation of a microbial biofilm is often the first step in the biofouling process, and the composition of this biofilm can influence the subsequent settlement of larger organisms.

Broader Implications for Marine Ecosystems and Community Structure

The chemical defenses of marine organisms like the Acanthella sponge, driven by compounds such as this compound, have consequences that extend beyond the individual organism. uchicago.eduuchicago.edu These natural products can influence the structure and dynamics of entire marine ecosystems. uchicago.eduresearchgate.net

The presence of potent chemical defenses can create spatial refuges for the chemically defended organism, allowing it to thrive in competitive environments. researchgate.net The release of these compounds into the surrounding water can also have allelopathic effects, inhibiting the growth of nearby competitors, such as other sessile invertebrates or algae. tandfonline.com

Future Directions and Research Perspectives on Kalihinol F

Elucidation of Remaining Unassigned Mechanisms of Action

While some mechanisms of action for Kalihinol F and its analogs have been proposed, a complete understanding remains elusive. Initial theories suggested that the antiplasmodial activity of isocyanoterpenes (ICTs) like this compound was due to the inhibition of heme detoxification. nih.gov However, more recent studies have indicated that this may not be the primary mechanism, as these compounds also show activity during the liver stage of malaria parasite development. biorxiv.org

A significant breakthrough identified a novel copper-chelating activity for this compound. nih.gov This discovery was made by observing that the developmental defects induced by this compound in zebrafish embryos, such as an undulated notochord and defects in pigmentation and neural development, were strikingly similar to those of a copper deficiency model. nih.gov Further studies confirmed that this compound can interact with and chelate copper (II) ions. acs.org

More recently, comprehensive studies on a potent synthetic analogue, MED6-189, have provided deeper insights. biorxiv.orgnih.govnih.gov These investigations, employing a systems biology approach with multi-omics platforms, revealed that the compound disrupts the apicoplast of the Plasmodium falciparum parasite. biorxiv.orgnih.gov The apicoplast is a vital organelle for the synthesis of fatty acids and isoprenoids. nih.gov The study showed that the this compound analog interferes with lipid metabolism and trafficking. biorxiv.orgnih.govnih.gov Furthermore, genetic analysis of parasites with reduced susceptibility to the analog pointed to mutations in the PfSec13 gene, which is involved in the protein secretory machinery. nih.govnih.gov

Despite these advances, there is still more to uncover. The full spectrum of molecular targets and the precise interactions that lead to the observed biological effects are not yet fully characterized. Future research should aim to definitively identify all the molecular targets of this compound and elucidate how these interactions translate into its potent antiplasmodial and other biological activities.

Development of Novel Chemical Probes for Biological Research

The synthesis of chemical probes derived from the this compound scaffold is a critical next step for in-depth biological investigation. acs.orgresearchgate.net These probes, which can be created by incorporating functional handles like azides or fluorescent tags, are invaluable tools for mechanism-of-action studies. biorxiv.orgacs.orgnih.gov For instance, a fluorescently-labeled analog, MED6-131, was instrumental in confirming the localization of the compound to the parasite's apicoplast. biorxiv.org

The development of such probes allows for a variety of experimental approaches:

Target Identification: Biotinylated or photo-affinity labeled probes can be used in pull-down assays to isolate and identify binding partners of this compound within the cell.

Visualization of Cellular Distribution: Fluorescently tagged analogs enable real-time visualization of the compound's uptake, distribution, and localization within cells and organisms. biorxiv.org

Quantitative Analysis: Probes can be used to quantify the engagement of this compound with its targets in living systems.

The synthesis of a precursor for a chemical probe, (±)-37, which retained significant biological activity despite structural modifications, demonstrates the feasibility of this approach. nih.gov Future efforts should focus on creating a diverse library of chemical probes with different functionalities to comprehensively map the molecular interactions and cellular pathways modulated by this compound.

Advancements in Asymmetric Synthesis of this compound and Related Compounds

The limited availability of this compound from natural sources necessitates the development of efficient and stereocontrolled synthetic routes. acs.orgscispace.com While several total syntheses of this compound and its congeners have been reported, these are often lengthy and complex. acs.orgscispace.comresearchgate.net Future research in synthetic chemistry should focus on developing more concise and asymmetric syntheses.

Key areas for advancement include:

Catalyst-Controlled Stereoselectivity: Employing advanced catalytic methods to achieve high stereocontrol over the multiple chiral centers present in the kalihinol core. acs.org This would allow for the efficient production of specific stereoisomers for biological evaluation.

Divergent Synthesis: Designing synthetic routes that allow for the late-stage diversification of the kalihinol scaffold. nih.gov This would enable the rapid generation of a wide range of analogs for structure-activity relationship (SAR) studies.

Successful advancements in the asymmetric synthesis of this compound will not only provide a sustainable supply of the natural product for further research but also facilitate the exploration of a broader chemical space of related compounds with potentially improved therapeutic properties. scispace.comresearchgate.net

Exploration of New Biosynthetic Pathways and Enzymes

The biosynthesis of this compound and other isocyanoterpenoids in marine sponges is a fascinating and complex process that is not yet fully understood. mdpi.compsu.edu It is believed that these compounds are derived from a common precursor through a series of enzymatic reactions, including cyclizations and the introduction of the characteristic isonitrile functional groups. mdpi.comnih.gov

Future research in this area should focus on:

Identifying the Biosynthetic Genes: Using genomic and transcriptomic approaches to identify the gene clusters responsible for this compound biosynthesis in Acanthella sponges.

Characterizing Key Enzymes: Isolating and characterizing the enzymes involved in the biosynthetic pathway, such as terpene synthases and those responsible for isonitrile group formation. mdpi.com Understanding the structure and mechanism of these enzymes could enable their use in biocatalytic applications.

Investigating the Role of Symbiotic Microorganisms: Determining whether the biosynthesis of this compound is carried out by the sponge itself or by symbiotic microorganisms.

A deeper understanding of the biosynthetic pathways will not only provide insights into the chemical ecology of marine sponges but could also open up possibilities for the biotechnological production of this compound and its analogs.

Computational Chemistry Approaches for this compound Research (e.g., Docking, Molecular Dynamics)

Computational chemistry offers powerful tools to complement experimental studies on this compound. researchgate.netmdpi.com Molecular modeling techniques can provide valuable insights into the structure-activity relationships and potential mechanisms of action of this complex natural product.

Specific applications of computational chemistry in this compound research include:

Molecular Docking: Predicting the binding modes of this compound and its analogs to potential protein targets. This can help to prioritize compounds for experimental testing and guide the design of new, more potent inhibitors. researchgate.net

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of this compound in complex with its targets over time. researchgate.net MD simulations can provide information about the stability of the complex, the key intermolecular interactions, and the conformational changes that occur upon binding.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing mathematical models that relate the chemical structure of this compound analogs to their biological activity. These models can be used to predict the activity of new, untested compounds.

The integration of computational and experimental approaches will be crucial for accelerating the discovery and development of new therapeutic agents based on the this compound scaffold.

Integration of Omics Technologies in Mechanistic Studies (e.g., Metabolomics, Proteomics)

The application of "omics" technologies, such as metabolomics and proteomics, has already proven to be highly effective in elucidating the mechanism of action of this compound analogs. nih.govbiorxiv.orgresearchgate.net These powerful techniques provide a global view of the changes that occur in a biological system in response to treatment with a compound.

Future research should continue to leverage these technologies to:

Metabolomics: Identify specific metabolic pathways that are perturbed by this compound. For example, metabolomic analysis of P. falciparum treated with a this compound analog revealed significant alterations in lipid metabolism. nih.gov

Proteomics: Identify changes in protein expression levels or post-translational modifications upon treatment with this compound. Proteomic studies have implicated the disruption of protein trafficking and secretory pathways. nih.gov

Transcriptomics: Analyze changes in gene expression profiles to identify the cellular processes affected by this compound. nih.gov

By integrating data from multiple omics platforms, researchers can construct a comprehensive picture of the cellular response to this compound, leading to a more complete understanding of its mechanism of action and potential therapeutic applications. biorxiv.orgnih.gov The use of these technologies in combination with genetic approaches, as demonstrated by the identification of the PfSec13 gene mutation, will be particularly powerful. nih.govnih.gov

Q & A

Basic Research Questions

Q. What experimental methods are recommended to confirm Kalihinol F’s copper chelation activity?

- Methodological Answer :

- BCA Assay : Measure copper binding capacity by adding incremental molar excesses of this compound to a CuCl₂ solution and quantifying unchelated copper via absorbance at 562 nm .

- Yeast Growth Assay : Assess copper dependency by culturing yeast in copper-limiting media (e.g., YP-agar with respiratory selection). This compound’s chelation activity inhibits growth, which can be rescued by CuCl₂ supplementation (10–50 µM) but not iron .

- NMR Analysis : Monitor line broadening of H-5 and methyl group signals in ¹H NMR spectra upon Cu²⁺ addition, indicating direct metal coordination .

- Structural Validation : Use X-ray crystallography to identify proposed Cu²⁺ binding sites, such as the bidentate coordination pocket formed by C-5 and C-15 isocyanates .

Q. How can researchers characterize this compound-induced developmental defects in zebrafish models?

- Methodological Answer :

- Phenotypic Analysis : Expose zebrafish embryos to 2.5 µg/ml this compound and document defects (e.g., notochord malformation, reduced pigmentation, enlarged hindbrain) using brightfield microscopy .

- Gene Expression Profiling : Perform RNA sequencing or qRT-PCR to identify dysregulated genes (e.g., hemoglobin isoforms hbbe1, alas2) and validate via in situ hybridization (e.g., ntl, myod, hnf6) .

- Metal Rescue Experiments : Supplement embryos with 10 µM CuCl₂ to reverse defects, confirming copper-specific chelation as the mechanism .

Q. What structural features of this compound are critical for its bioactivity?

- Methodological Answer :

- Comparative Analysis : Test structural analogs (e.g., Kalihinol Y, lacking the C-15 isocyanate) in copper chelation assays to isolate functional groups. Activity loss in analogs indicates the necessity of C-5/C-15 isocyanates for Cu²⁺ binding .

- NMR Titration : Track chemical shifts in H-5 and adjacent protons upon Cu²⁺ addition to map binding sites .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported copper chelation efficacy across models (e.g., zebrafish vs. yeast)?

- Methodological Answer :

- Cross-Model Validation : Compare this compound’s IC₅₀ in yeast growth assays (e.g., 5 µg/ml) with zebrafish LD₅₀ (e.g., 2.5 µg/ml) to assess potency differences. Adjust for bioavailability by testing membrane permeability via logP measurements .

- Structural Dynamics : Use molecular docking to simulate Cu²⁺ binding in hydrophobic environments (e.g., cell membranes) versus aqueous media, explaining discrepancies in chelation efficiency .

Q. What experimental design optimizes structure-activity relationship (SAR) studies for this compound analogs?

- Methodological Answer :

- Synthetic Modifications : Prioritize derivatives with substitutions at C-10 (cyano group) and C-11 (tetrahydropyran), which influence copper complex stability .

- High-Throughput Screening : Test analogs in parallel for chelation (BCA assay), cytotoxicity (MTT assay), and phenotypic rescue in zebrafish to identify lead compounds .

- Data Normalization : Use T-HCl (a clinical copper chelator) as a positive control to benchmark analog performance .

Q. How should researchers address conflicting data on this compound’s specificity for copper over other metals?

- Methodological Answer :

- Competitive Binding Assays : Incubate this compound with equimolar Cu²⁺, Zn²⁺, and Fe²⁺, then quantify free metal ions via ICP-MS. Specificity is confirmed if Cu²⁺ depletion exceeds other metals by >90% .

- In Vivo Metal Supplementation**: Administer ZnCl₂ or FeCl₂ to this compound-treated zebrafish. Lack of phenotypic rescue (vs. CuCl₂) confirms copper-specific activity .

Q. What strategies improve reproducibility in this compound bioactivity studies?

- Methodological Answer :

- Standardized Protocols : Detail embryo staging (e.g., 5 hpf exposure), solvent controls (DMSO concentration ≤0.1%), and batch-to-batch compound verification via HPLC .

- Negative Controls : Include Kalihinol Y (inactive analog) to rule out nonspecific toxicity .

- Data Transparency : Publish raw NMR spectra, RNA-seq datasets, and compound characterization (e.g., elemental analysis, HRMS) as supplementary materials .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in gene expression profiles between this compound-treated zebrafish and cal mutants?

- Methodological Answer :

- Pathway Enrichment Analysis : Use tools like DAVID or GSEA to identify overlapping pathways (e.g., heme biosynthesis, oxidative stress) and divergent ones (e.g., immune response upregulation in this compound only) .

- Epistatic Studies : Cross cal mutants with this compound-treated embryos. If defects worsen, this compound may target additional pathways beyond atp7a .

Q. What analytical frameworks validate this compound’s proposed mechanism in copper-deficient versus copper-toxicity models?

- Methodological Answer :

- Dose-Response Curves : Test this compound in Wilson’s disease models (copper overload) and cal mutants (copper deficiency). Efficacy in both contexts supports dual therapeutic potential .

- Biochemical Profiling : Measure hepatic copper levels (via AAS) and ceruloplasmin activity in rescue experiments to confirm mechanism .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。